molecular formula C13H21N5O7S B12368407 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea

Cat. No.: B12368407
M. Wt: 391.40 g/mol
InChI Key: LBKFCVCIQJTPIH-OOCWMUITSA-N
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Description

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxane ring, multiple hydroxyl groups, and a sulfamoylphenyl group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea typically involves multiple steps, starting with the preparation of the oxane ring structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process typically includes the use of automated reactors to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or activating the target’s function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of an oxane ring, multiple hydroxyl groups, and a sulfamoylphenyl group, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C13H21N5O7S

Molecular Weight

391.40 g/mol

IUPAC Name

1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C13H21N5O7S/c14-9-11(21)10(20)8(5-19)25-12(9)17-18-13(22)16-6-1-3-7(4-2-6)26(15,23)24/h1-4,8-12,17,19-21H,5,14H2,(H2,15,23,24)(H2,16,18,22)/t8-,9-,10-,11-,12+/m1/s1

InChI Key

LBKFCVCIQJTPIH-OOCWMUITSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)NN[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC2C(C(C(C(O2)CO)O)O)N)S(=O)(=O)N

Origin of Product

United States

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